Antibacterial Potency of a 4-Fluorophenyl-Thiazole-Acetamide Analog Relative to Clinical Comparators in Xanthomonas oryzae
In a study of N-phenylacetamide derivatives containing 4-arylthiazole moieties, compound A1—N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide—demonstrated in vitro antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) with an EC₅₀ of 156.7 µM. This potency exceeds that of the commercial bactericide bismerthiazol (EC₅₀ = 230.5 µM) and thiodiazole copper (EC₅₀ = 545.2 µM) [1]. Although compound A1 is not structurally identical to the title compound, it shares the critical 4-fluorophenyl-thiazole pharmacophore, providing a class-level inference of achievable antibacterial potency for this substituent combination.
| Evidence Dimension | In vitro antibacterial EC₅₀ against Xanthomonas oryzae pv. oryzae |
|---|---|
| Target Compound Data | Not available for the title compound; data reported for structural analog A1: EC₅₀ = 156.7 µM |
| Comparator Or Baseline | Bismerthiazol: EC₅₀ = 230.5 µM; Thiodiazole copper: EC₅₀ = 545.2 µM |
| Quantified Difference | A1 is 1.47-fold more potent than bismerthiazol and 3.48-fold more potent than thiodiazole copper |
| Conditions | In vitro turbidimetric assay; Xanthomonas oryzae pv. oryzae (Xoo); 48 h incubation |
Why This Matters
Demonstrates that the 4-fluorophenyl-thiazole-acetamide chemotype can achieve agriculturally relevant antibacterial potency superior to existing commercial agents, supporting its procurement for agrochemical lead-optimization programs.
- [1] Lu, H.; Zhou, X.; Wang, L.; Jin, L. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules 2020, 25, 1772. View Source
